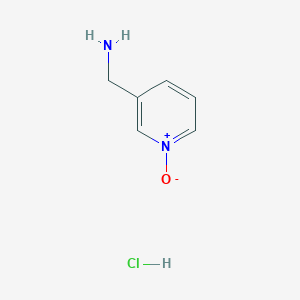

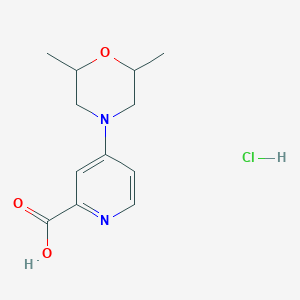

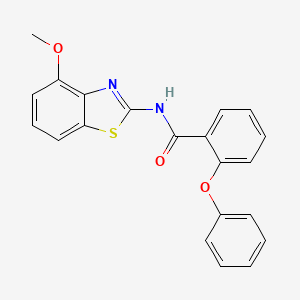

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” has a molecular weight of 285.33 .

Molecular Structure Analysis

The InChI code for “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” is 1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16) .Chemical Reactions Analysis

There is a study on the electrochemical reduction of a similar compound, 4-nitrobenzyl phenyl thioether . The study is devoted to determining the electrochemical reduction mechanism of the compound in N,N-dimethylformamide under nitrogen .Physical And Chemical Properties Analysis

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” is a solid substance . It should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique

Antituberculosis Activity

1-(2-((4-Nitrobenzyl)Thio)-4,5-Dihydro-1H-Imidazol-1-yl)-2-phenoxyethanone and its derivatives have shown significant activity in the treatment of tuberculosis. A study by Foroumadi et al. (2004) found that derivatives of this compound exhibit varying degrees of antituberculosis activity, with specific nitrobenzylthio derivatives demonstrating effective inhibition of Mycobacterium tuberculosis growth (Foroumadi et al., 2004).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Research by Stefancich et al. (1993) involved synthesizing compounds by reacting 2-nitrobenzyl iodide with 1H-imidazole. This synthesis pathway is relevant for producing nitrogen-containing heterocyclic compounds, which are useful in various pharmaceutical applications (Stefancich et al., 1993).

Antibacterial and Cytotoxicity Studies

Patil et al. (2011) conducted a study involving the synthesis of novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes. These complexes showed medium to high antibacterial activity and cytotoxicity, indicating potential applications in antibacterial and cancer treatment research (Patil et al., 2011).

Tautomerization in Heterocyclic Mesomeric Betaines

Liu et al. (2016) explored the tautomerization of 2-(imidazolium-1-yl)phenolates into corresponding N-heterocyclic carbenes, with potential implications for creating new heterocyclic ring systems. This research can be significant for developing new pharmaceuticals and materials (Liu et al., 2016).

Vasorelaxant Activity and Antihypertensive Effect

Navarrete-Vázquez et al. (2010) synthesized 1H-benzo[d]imidazole analogues, including nitro derivatives, that exhibited vasorelaxant effects and antihypertensive activity. These findings suggest potential therapeutic applications for cardiovascular diseases (Navarrete-Vázquez et al., 2010).

Alternative Solvent for Organic and Catalytic Reactions

Ren et al. (2011) investigated the use of nitro-functionalized imidazolium salts as alternative solvents to nitromethane in organic and catalytic reactions. This research offers environmentally friendly alternatives for various chemical syntheses and processes (Ren et al., 2011).

Synthesis of Imidazo[4,5-d][1,2,3]triazine Nucleosides

Krawczyk et al. (2000) developed methods for functionalizing the 4-position of imidazo[4,5-d][1,2,3]triazin-4-one, leading to the synthesis of various nucleosides with potential antiviral activities (Krawczyk et al., 2000).

Mécanisme D'action

While the exact mechanism of action for “1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone” is not available, some related compounds have been studied. For instance, in silico investigations suggest that the target enzyme involved in the action of some related compounds may be DprE1 .

Safety and Hazards

The compound “2-((4-Nitrobenzyl)thio)-1H-benzo[d]imidazole” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Propriétés

IUPAC Name |

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-17(12-25-16-4-2-1-3-5-16)20-11-10-19-18(20)26-13-14-6-8-15(9-7-14)21(23)24/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFINYZWFPWOQCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)